

4-Amino-2-fluoro-5-methoxybenzonitrile structure elucidation

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Compound of Interest

Compound Name:	4-Amino-2-fluoro-5-methoxybenzonitrile
Cat. No.:	B581788

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Foundational Analysis: Molecular Formula and Unsaturation

Before embarking on advanced spectroscopic analysis, the foundational properties of the target molecule are established.

- Molecular Formula: $C_8H_7FN_2O$
- Molecular Weight: 166.15 g/mol [\[1\]](#)[\[2\]](#)

The Index of Hydrogen Deficiency (IHD), or degree of unsaturation, is calculated to predict the number of rings and/or multiple bonds.

- IHD Calculation: $IHD = C + 1 - (H/2) - (X/2) + (N/2)$ $IHD = 8 + 1 - (7/2) - (1/2) + (2/2) = 6$

An IHD of 6 is consistent with a substituted benzene ring (which accounts for 4 degrees of unsaturation) and a nitrile group ($C\equiv N$, which accounts for 2 degrees of unsaturation). This initial calculation aligns perfectly with the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves as the first line of spectroscopic confirmation, verifying the molecular weight and providing clues to the molecule's composition through fragmentation analysis.[\[3\]](#)

Causality Behind Experimental Choice: Electron Ionization (EI) is chosen as a robust, classic technique for small, relatively stable organic molecules. It provides a clear molecular ion peak and a reproducible fragmentation pattern that acts as a molecular fingerprint.[\[4\]](#)[\[5\]](#) High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition with high precision.

Expected Mass Spectrum Data

Feature	Expected m/z	Interpretation
Molecular Ion (M ⁺)	166	Corresponds to the molecular weight of C ₈ H ₇ FN ₂ O.
High-Resolution MS	166.0597	Calculated exact mass, confirming the elemental formula.
Key Fragments	Varies	Potential loss of CH ₃ , CO, HCN, providing structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.
- **Vaporization:** The probe is gently heated to vaporize the sample into the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺) and inducing fragmentation.[\[5\]](#)
- **Analysis:** The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the molecule.^[6] The vibrational frequencies of specific bonds provide direct evidence for the presence of the amino, nitrile, methoxy, and fluoro-aromatic moieties.

Causality Behind Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred sampling method over traditional KBr pellets due to its simplicity, speed, and minimal sample preparation, eliminating potential issues with moisture.

Expected Infrared Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3480-3300 (two bands)	N-H Stretch	Primary Amine (-NH ₂)
3100-3030	Aromatic C-H Stretch	Benzene Ring
2980-2850	Aliphatic C-H Stretch	Methoxy (-OCH ₃)
~2225	C≡N Stretch	Nitrile (-CN) ^[7]
1620-1580	N-H Bend	Primary Amine (-NH ₂)
1550-1450	C=C Stretch	Aromatic Ring
1250-1200 & 1050-1020	Asymmetric & Symmetric C-O Stretch	Aryl Ether (-OCH ₃)
1200-1100	C-F Stretch	Aryl Fluoride
880-800	C-H Out-of-Plane Bend	Substituted Benzene

Experimental Protocol: FTIR-ATR Spectroscopy

- Background Scan: A background spectrum is recorded with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

- Sample Application: A small amount of the solid, dry sample is placed directly onto the diamond crystal of the ATR accessory.[8]
- Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .[8] The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR is essential.

Causality Behind Experimental Choice: The presence of hydrogen, carbon, and fluorine makes this molecule ideal for a multi-NMR approach. ^1H NMR maps the proton framework, ^{13}C NMR defines the carbon backbone, and ^{19}F NMR provides a highly sensitive and specific probe for the fluorine's environment, with coupling patterns between these nuclei confirming the substitution pattern.[11][12]

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

^1H NMR Spectroscopy

- Expected Data: The spectrum will show signals for two distinct aromatic protons, the amine protons, and the methoxy protons.
- Detailed Interpretation:
 - Aromatic Protons (2H): Two signals are expected in the ~6.5-7.5 ppm region. One proton is ortho to the fluorine and will appear as a doublet due to strong $^3\text{J}(\text{H},\text{F})$ coupling. The other proton is meta to the fluorine and will show a smaller $^4\text{J}(\text{H},\text{F})$ coupling, also

appearing as a doublet. The electron-donating effects of the $-\text{NH}_2$ and $-\text{OCH}_3$ groups will shift these protons upfield relative to unsubstituted benzene (7.26 ppm).

- Amine Protons (2H): A broad singlet around $\sim 4.0\text{-}5.0$ ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- Methoxy Protons (3H): A sharp singlet around $\sim 3.8\text{-}4.0$ ppm.

^{13}C NMR Spectroscopy

- Expected Data: Eight distinct signals are expected, one for each carbon atom.
- Detailed Interpretation:
 - Aromatic Carbons (6C): Signals will appear between $\sim 100\text{-}160$ ppm. The key diagnostic feature is the splitting of signals due to C-F coupling.
 - C2 (C-F): Large one-bond coupling (${}^1\text{J}(\text{C},\text{F}) \approx 240\text{-}250$ Hz), appearing as a doublet.
 - C1 & C3: Two-bond couplings (${}^2\text{J}(\text{C},\text{F}) \approx 20\text{-}25$ Hz), appearing as doublets.
 - C4 & C6: Three-bond couplings (${}^3\text{J}(\text{C},\text{F}) \approx 5\text{-}10$ Hz), appearing as doublets.
 - Nitrile Carbon (1C): A signal around $\sim 115\text{-}120$ ppm. This carbon (C-CN) may also show a small coupling to fluorine.
 - Methoxy Carbon (1C): A signal around $\sim 55\text{-}60$ ppm.

^{19}F NMR Spectroscopy

- Expected Data: A single resonance for the fluorine atom.
- Detailed Interpretation: The chemical shift will be characteristic of a fluoroaromatic compound. The signal will be split into a doublet of doublets by the two neighboring aromatic protons (H3 and H6), providing definitive evidence of its position on the ring. The magnitude of the ${}^3\text{J}(\text{F},\text{H})$ and ${}^4\text{J}(\text{F},\text{H})$ coupling constants will confirm the ortho and meta relationships.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4][5]
- Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling is present).
 - ¹⁹F NMR: Acquire the spectrum, which is typically proton-coupled to observe the key H-F splitting patterns.

Integrated Data Analysis and Structure Confirmation

The final step is to synthesize the information from all analytical techniques. No single method is used in isolation; each serves to validate the others.

Caption: Integration of multi-technique data for final structure confirmation.

- MS confirms the molecular weight and formula.
- IR confirms the presence of all key functional groups predicted by the structure.
- NMR provides the definitive map of the atomic framework. The chemical shifts, integration, and coupling patterns (H-H, C-F, H-F) in the ¹H, ¹³C, and ¹⁹F spectra are only consistent with the 4-amino-2-fluoro-5-methoxy substitution pattern.

For absolute, unequivocal proof, especially for regulatory submissions or establishing a reference standard, single-crystal X-ray crystallography would be the ultimate technique. This method would provide the precise 3D coordinates of every atom, confirming bond lengths, bond angles, and the substitution pattern beyond any doubt.[13][14]

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